1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol
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Overview
Description
(1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol: is a chiral compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol typically involves the trifluoromethylation of pyridine derivatives followed by reduction and chiral resolution. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base to introduce the trifluoromethyl group onto the pyridine ring. Subsequent reduction of the intermediate compound using reducing agents like lithium aluminum hydride or sodium borohydride yields the desired ethan-1-ol derivative .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol can undergo oxidation to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under appropriate conditions
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Corresponding ketone.
Reduction: Corresponding alkane.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology and Medicine:
Pharmaceuticals: The compound’s unique structural features make it a valuable intermediate in the synthesis of drugs with potential therapeutic applications, including anti-inflammatory and anticancer agents
Industry:
Mechanism of Action
The mechanism of action of (1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. This interaction can result in inhibition or activation of the target protein, thereby exerting its biological effects .
Comparison with Similar Compounds
- (S)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol
- 1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol
- 1-[2-(trifluoromethyl)pyridin-3-yl]propan-1-ol
Uniqueness: The (1R)-enantiomer of 1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its (S)-enantiomer or other positional isomers. The presence of the trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H8F3NO |
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Molecular Weight |
191.15 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)6-3-2-4-12-7(6)8(9,10)11/h2-5,13H,1H3 |
InChI Key |
LXAUCTIDNYDKTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=CC=C1)C(F)(F)F)O |
Origin of Product |
United States |
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